![molecular formula C11H16Cl2N4 B1414245 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 2173092-88-9](/img/structure/B1414245.png)
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
Overview
Description
The compound “3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known for their significant biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . These reactions involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include “3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride”, have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various biomedical fields .
Reaction Mechanism Studies
Studies are being conducted to understand the reaction mechanism and progress of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . This includes efforts to improve the yields and further exploit methods for the synthesis of modified derivatives .
Inhibitory Activity
Some 1H-pyrazolo[3,4-b]pyridine derivatives have shown significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
Molecular Docking Studies
Compounds related to 1H-pyrazolo[3,4-b]pyridine have been used for molecular docking studies . These studies help understand the interaction of these compounds with biological targets .
Drug Development
1H-pyrazolo[3,4-b]pyridines are being explored for their potential in drug development . Their close similarity with the purine bases adenine and guanine makes them interesting candidates for medicinal chemists .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10;;/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFWKHBQSQBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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